Cas no 92585-24-5 (Benzenebutanol, b,d-dimethyl-)

Benzenebutanol, β,δ-dimethyl- (CAS TBD) is a substituted aromatic alcohol with the molecular formula C12H18O. This compound features a butanol chain substituted with methyl groups at the β and δ positions, attached to a benzene ring. Its structure imparts unique physicochemical properties, including moderate polarity and solubility in organic solvents, making it suitable for use as an intermediate in fine chemical synthesis. The presence of both hydroxyl and aromatic functionalities allows for versatile reactivity, enabling applications in pharmaceuticals, agrochemicals, and specialty materials. Its defined stereochemistry and purity (>95%) ensure consistent performance in synthetic pathways, particularly in Grignard reactions or esterification processes.
Benzenebutanol, b,d-dimethyl- structure
Benzenebutanol, b,d-dimethyl- structure
Product Name:Benzenebutanol, b,d-dimethyl-
CAS No:92585-24-5
MF:C12H18O
MW:178.270723819733
CID:810603
Update Time:2026-04-29

Benzenebutanol, b,d-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanol, b,d-dimethyl-
    • 2-methyl-4-phenylpentan-1-ol
    • Β,Δ-DIMETHYL-BENZENEBUTANOL
    • 2-Methyl-4-phenyl-1-pentanol
    • Inchi: 1S/C12H18O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

Computed Properties

  • Exact Mass: 178.13600

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.80860

Benzenebutanol, b,d-dimethyl- Security Information

  • Hazard Category Code: 43-51/53
  • Safety Instruction: S24; S37; S61
  • Hazardous Material Identification: Xi N
  • Risk Phrases:R43; R51/53

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Additional information on Benzenebutanol, b,d-dimethyl-

Benzenebutanol, b,d-dimethyl- (CAS No. 92585-24-5): A Comprehensive Overview in Modern Chemical Research

Benzenebutanol, b,d-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 92585-24-5, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various scientific domains. The dimethylation at the beta and delta positions of the benzene ring introduces specific electronic and steric effects that make this compound a versatile intermediate in synthetic chemistry.

The molecular structure of Benzenebutanol, b,d-dimethyl- consists of a benzene ring substituted with two methyl groups at the beta and delta positions, linked to a butanol side chain. This configuration imparts distinct chemical behavior, influencing its reactivity, solubility, and interaction with biological systems. The presence of both hydroxyl and methyl groups allows for diverse functionalization pathways, making it a valuable building block in the synthesis of more complex molecules.

In recent years, the study of such substituted aromatic alcohols has seen considerable advancements, particularly in the context of drug discovery and material science. The unique electronic properties of the benzene ring, modulated by the dimethyl substitution, make Benzenebutanol, b,d-dimethyl- an attractive candidate for developing novel organic electronics and luminescent materials. Researchers have explored its potential as a ligand in coordination chemistry, where its ability to chelate metal ions could be exploited for catalytic applications.

One of the most intriguing aspects of Benzenebutanol, b,d-dimethyl- is its pharmacological profile. Preliminary studies have suggested that this compound exhibits mild analgesic properties, possibly due to its interaction with central nervous system receptors. While not yet approved for therapeutic use, these findings have prompted further investigation into its potential as a lead compound for drug development. The hydroxyl group provides a site for further derivatization, allowing chemists to tailor its pharmacokinetic properties.

The synthesis of Benzenebutanol, b,d-dimethyl- presents an interesting challenge for organic chemists. Traditional methods involve multi-step reactions starting from commercially available precursors such as benzene derivatives and butanol. Advances in catalytic processes have enabled more efficient routes to this compound, reducing the number of synthetic steps and improving yield. Additionally, green chemistry principles have been applied to develop environmentally benign synthetic protocols.

The role of computational chemistry in studying Benzenebutanol, b,d-dimethyl- cannot be overstated. Molecular modeling techniques have been employed to predict its behavior in various environments, including biological systems. These simulations help researchers understand how the molecule interacts with enzymes and receptors at an atomic level, providing insights that guide experimental design. Such computational approaches are increasingly integral to modern drug discovery pipelines.

In material science, the unique properties of Benzenebutanol, b,d-dimethyl- have been explored for applications in polymer chemistry. Its incorporation into polymer backbones can enhance material properties such as flexibility and thermal stability. Researchers are investigating its potential as a monomer or cross-linking agent in the development of novel polymers with tailored functionalities.

The environmental impact of synthesizing and using Benzenebutanol, b,d-dimethyl- is another critical consideration. Efforts are underway to develop sustainable production methods that minimize waste and energy consumption. Biocatalytic approaches, leveraging enzymes to perform specific transformations, offer a promising alternative to traditional chemical synthesis. Such innovations align with global efforts to promote greener chemical manufacturing processes.

The future directions for research on Benzenebutanol, b,d-dimethyl- are multifaceted. Continued exploration of its pharmacological potential could lead to new therapeutic agents targeting neurological disorders or inflammatory conditions. In material science, further optimization of its properties may unlock applications in advanced electronic devices or sustainable packaging materials. Collaborative efforts between academia and industry will be essential to translate these findings into practical applications.

In conclusion, Benzenebutanol, b,d-dimethyl- (CAS No. 92585-24-5) represents a fascinating compound with broad implications across multiple scientific disciplines. Its unique structure and functional properties make it a valuable asset in both pharmaceutical research and material science. As our understanding of its characteristics deepens through innovative synthetic and analytical techniques, we can anticipate exciting developments that will further enhance our capabilities in these fields.

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